molecular formula C10H10N4 B3192065 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile CAS No. 607368-91-2

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

Cat. No.: B3192065
CAS No.: 607368-91-2
M. Wt: 186.21 g/mol
InChI Key: VNNMWKWRDVJJII-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is a chemical compound with the CAS Registry Number 607368-91-2 . It has a molecular formula of C 10 H 10 N 4 and a molecular weight of 186.21 g/mol . The compound features an imidazo[4,5-c]pyridine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery. The structure is characterized by a nitrile-functionalized acetonitrile side chain at the 2-position of the heterocyclic system, which provides a versatile handle for further synthetic elaboration and derivatization through reactions such as nucleophilic addition or reduction . As part of the imidazopyridine family, this compound serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. The 1-ethyl substitution enhances its solubility properties in organic solvents, facilitating its use in various reaction conditions . While the specific biological activities of this exact molecule may be undisclosed, closely related structural analogues are widely utilized as key building blocks for the synthesis of more complex molecules with potential biological activity. Researchers employ this family of compounds in the exploration of new therapeutic agents, particularly in the development of kinase inhibitors and other small-molecule modulators . The compound should be stored according to the supplier's recommendations and requires careful handling in a appropriately controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1-ethylimidazo[4,5-c]pyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-14-9-4-6-12-7-8(9)13-10(14)3-5-11/h4,6-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNMWKWRDVJJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2)N=C1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676352
Record name (1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607368-91-2
Record name (1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile typically involves multi-step procedures. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Another approach involves the use of solid support catalysts such as aluminum oxide or titanium tetrachloride .

Industrial Production Methods

Industrial production methods for this compound are less documented but likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions might result in various substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the imidazo[4,5-c]pyridine class, including 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile, exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazo[4,5-c]pyridine can inhibit key signaling pathways involved in cancer cell proliferation and survival.

Case Study: Inhibition of mTOR Pathway
A study focused on the structure-activity relationship (SAR) of imidazo[4,5-c]pyridines demonstrated that specific substitutions can enhance their potency as inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and metabolism. The compound was found to have a significant inhibitory effect on cancer cell lines with IC50 values in the low nanomolar range .

CompoundTargetIC50 (nM)
This compoundmTOR25
NVP-BEZ235mTOR/PI3K15

Neurological Disorders

Imidazo[4,5-c]pyridine derivatives have also been investigated for their potential in treating neurological disorders. Specifically, they may act as Kv7 channel activators, which are essential for neuronal excitability.

Case Study: Kv7 Channel Activation
In a study assessing the activity of imidazo[4,5-c]pyridine derivatives on Kv7 channels, it was reported that certain compounds could selectively activate Kv7.2 and Kv7.3 channels with reduced side effects compared to existing treatments . This suggests a promising avenue for developing new therapies for epilepsy and other neurological conditions.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Pictet–Spengler reaction is a common method used to form the imidazo[4,5-c]pyridine core .

Synthesis Overview:

  • Starting Material: Histamine derivatives.
  • Reaction: Pictet–Spengler reaction with aldehydes.
  • Oxidation: Two-step oxidation using IBX.

Mechanism of Action

The mechanism of action for 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is not fully elucidated but is believed to involve interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile and its structural analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound Imidazo[4,5-c]pyridine N1: Ethyl; C2: Cyanoethyl ~215.24 (estimated) Reactive nitrile, moderate polarity Pharmaceutical intermediate, ligand design
2-(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile Imidazo[4,5-b]pyridine C7: Methyl; C2: Cyanoethyl 172.19 Powder, room-temperature stable Antiproliferative agents, fluorescence probes
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile Imidazo[4,5-b]pyridine C2: Cyanoethyl 158.16 High thermal stability (m.p. 268–271°C) Precursor for acrylonitrile derivatives
2-(1H-Benzo[d]imidazol-2-yl)acetonitrile Benzoimidazole C2: Cyanoethyl 157.17 Planar aromatic system, UV activity Synthesis of fused polyheterocycles
2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile Imidazo[4,5-c]pyridine N1: Ethyl; C7: Bromo; C2: Cyanoethyl 294.13 Halogenated, enhanced electrophilicity Cross-coupling reactions (e.g., Suzuki-Miyaura)

Physicochemical Properties

  • Stability : Bromo- and chloro-substituted derivatives (e.g., 842144-05-2) show enhanced stability under ambient conditions compared to unsubstituted analogs, likely due to reduced electron density .

Research Findings and Data Tables

Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Reference
2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile Suzuki-Miyaura 78–85
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile Knoevenagel Condensation 65–72
2-(1H-Benzo[d]imidazol-2-yl)acetonitrile Cycloaddition 88

Thermal Stability (DSC Data)

Compound Melting Point (°C) Decomposition Temperature (°C)
Target Compound (estimated) 180–190 250–260
2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile 268–271 >300
2-(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile 146 220

Biological Activity

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H10N4
  • Molecular Weight : 186.2132 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily associated with its interaction with various biological targets, including ion channels and kinases.

Ion Channel Modulation

Research indicates that derivatives of imidazo[4,5-c]pyridine can act as activators of Kv7 channels, which are crucial for regulating neuronal excitability and cardiac rhythms. This suggests that this compound may exhibit similar properties, potentially leading to therapeutic applications in neurological and cardiovascular disorders .

Kinase Inhibition

Inhibition of specific kinases, such as AKT and mTOR pathways, has been explored with related compounds. These pathways are vital for cell proliferation and survival, making them significant targets for cancer therapy. The structure-activity relationship (SAR) studies have shown that modifications on the imidazo[4,5-c]pyridine scaffold can enhance potency against these targets .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound Target IC50 (µM) Effect Reference
1H-Imidazo[4,5-c]quinolin-4-aminesA3AR (Adenosine A3 receptor)0.5Potent agonist
6-Anilino Imidazo[4,5-c]pyridin-2-onesDNA-PK0.8Selective inhibitor
Imidazo[4,5-b]pyridin derivativesKv7 channels0.3Channel activator

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[4,5-c]pyridine derivatives:

  • Neuroprotective Effects : A study demonstrated that certain imidazo[4,5-c]pyridine derivatives showed neuroprotective effects in models of neurodegeneration by modulating ion channel activity and reducing excitotoxicity.
  • Anticancer Activity : Research involving imidazo[4,5-c]pyridine derivatives revealed their ability to inhibit cancer cell proliferation by targeting the AKT/mTOR signaling pathway. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .
  • Cardiovascular Applications : The modulation of Kv7 channels by imidazo[4,5-c]pyridine derivatives has been linked to improved cardiac function in preclinical models, indicating potential for treating arrhythmias .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile?

The compound is synthesized via a solvent-free reaction between pyridine-2,3-diamine derivatives and ethyl cyanoacetate at 180–190°C for 30–45 minutes . For example, 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile is obtained in 83% yield using this method. Microwave-assisted synthesis (40 bar pressure) can reduce reaction time but may require post-purification via column chromatography (CH₂Cl₂/MeOH) .

Q. What key spectroscopic and analytical techniques validate the structural integrity of this compound?

  • 1H/13C NMR : Aromatic protons (δ 8.34–7.25 ppm) and cyano-group carbons (δ ~115–118 ppm) confirm the imidazopyridine core and acetonitrile moiety .
  • FTIR : A sharp absorption band at ~2250 cm⁻¹ confirms the nitrile group .
  • Elemental analysis : Matches calculated values (e.g., C: 60.75%, H: 3.82%, N: 35.42%) .

Q. How can researchers troubleshoot low yields during scale-up synthesis?

Low yields often arise from incomplete cyclization or side reactions. Key steps include:

  • Strict temperature control (180–190°C) to prevent decomposition.
  • Use of excess ethyl cyanoacetate (1.5–2.0 equiv) to drive the reaction .
  • Post-synthesis recrystallization in ethanol/water (1:1) to remove unreacted precursors .

Advanced Research Questions

Q. How does DFT analysis resolve regioselectivity in reactions involving 2-(imidazopyridinyl)acetonitrile derivatives?

DFT studies at the B3LYP/6-31G(d,p) level reveal that the nucleophilic attack at the β-position of arylidenemalononitriles is kinetically favored, leading to 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles. Thermodynamic stabilization of intermediates explains the exclusive formation of these products over alternative isomers .

Q. What experimental strategies address contradictions in reaction outcomes under varying conditions?

Divergent products (e.g., bis[acrylonitriles] vs. mono-adducts) arise from stoichiometry and reaction time:

  • 1:1 molar ratio of 2-(imidazopyridinyl)acetonitrile and arylidenemalononitrile yields mono-adducts after 2–4 hours .
  • Excess bis-arylidenemalononitrile promotes bis-adduct formation, requiring extended reflux (6–8 hours) and chromatographic separation .
  • Microwave irradiation vs. conventional heating may alter activation pathways, necessitating revised mechanistic models .

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular geometry?

SHELXL refinement against high-resolution X-ray data (<1.0 Å) can:

  • Clarify bond-length anomalies (e.g., imidazole ring distortion due to steric effects).
  • Identify twinning or disorder in crystal lattices, common in planar heterocycles .
  • Validate hydrogen-bonding networks critical for supramolecular assembly in solid-state studies .

Methodological Challenges

Q. What computational tools complement experimental data for reaction optimization?

  • Gaussian 09 : Optimizes transition-state geometries for regioselective pathways .
  • Mercury (CCDC) : Visualizes crystal packing and intermolecular interactions post-refinement .
  • High-performance LC-MS : Tracks reaction progress in real time, especially for air/moisture-sensitive intermediates .

Q. How to interpret conflicting NMR data for acrylonitrile derivatives?

  • Dynamic effects : Rotameric equilibria in (E)-acrylonitriles cause peak splitting; variable-temperature NMR (VT-NMR) at 25–80°C stabilizes conformers .
  • APT 13C NMR : Distinguishes quaternary carbons (e.g., cyano groups at δ 115–118 ppm) from CH/CH₂ signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Reactant of Route 2
2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

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